molecular formula C17H16N2OS B14518931 2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine CAS No. 62625-65-4

2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine

Cat. No.: B14518931
CAS No.: 62625-65-4
M. Wt: 296.4 g/mol
InChI Key: TWAAKQAASLMVRU-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine is a heterocyclic compound that contains a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine typically involves the reaction of appropriate benzyl and methoxyphenyl precursors with thiadiazine-forming reagents. One common method involves the cyclization of benzyl and methoxyphenyl-substituted hydrazines with carbon disulfide under basic conditions, followed by oxidation to form the thiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazine ring can lead to the formation of thiadiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Possible applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazine ring and substituent groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Another heterocyclic compound with a similar structure but different ring system.

    Benzothiazole: Contains a sulfur atom in the ring, similar to thiadiazine.

    Thiadiazole: A simpler analog with a similar thiadiazine ring but without the benzyl and methoxyphenyl substituents.

Uniqueness

2-Benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxyphenyl groups can enhance its reactivity and potential bioactivity compared to simpler analogs.

Properties

CAS No.

62625-65-4

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-benzyl-5-(4-methoxyphenyl)-6H-1,3,4-thiadiazine

InChI

InChI=1S/C17H16N2OS/c1-20-15-9-7-14(8-10-15)16-12-21-17(19-18-16)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

TWAAKQAASLMVRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(SC2)CC3=CC=CC=C3

Origin of Product

United States

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